N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC15128787
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrN3O4S2 |
|---|---|
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | IQWBJFHRUDHCDG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br |
Introduction
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C20H18BrN3O4S2 and a molecular weight of 508.41 g/mol. This compound features a brominated phenyl group, a thioacetamide moiety, and a pyrimidine derivative. The presence of a sulfonyl group linked to a 4-ethylphenyl substituent, which is further connected to a 6-oxo-1,6-dihydropyrimidine core, suggests potential interactions with biological targets, making it of interest in medicinal chemistry.
Structural Features and Synthesis
The compound's structure is characterized by its diverse functional groups, including a brominated phenyl ring, a sulfonyl group attached to an ethylphenyl moiety, and a pyrimidine core. The synthesis of such compounds typically involves multiple steps, often starting with the preparation of the pyrimidine core and subsequent modification to introduce the sulfonyl and thioacetamide groups.
| Compound Component | Description |
|---|---|
| Brominated Phenyl Group | Provides potential for biological interaction due to its reactivity. |
| Sulfonyl Group | Linked to a 4-ethylphenyl substituent, contributing to the compound's stability and reactivity. |
| Pyrimidine Core | Acts as a central scaffold for the compound's structure, facilitating interactions with biological targets. |
| Thioacetamide Moiety | Contributes to the compound's potential biological activity by enabling interactions with enzymes or receptors. |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. These include variations in the phenyl substitution or the heterocyclic core, which can lead to different pharmacological profiles.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo...} | Brominated phenyl, sulfonamide | Chlorophenyl substitution |
| N-(3-bromophenyl)-2-{[3-(ethyl)-5,6-dimethyl...} | Similar core structure | Dimethyl substitutions |
| N-(2-Ethylphenyl)-2-(thiazol... | Thiazole instead of pyrimidine | Different heterocyclic core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume